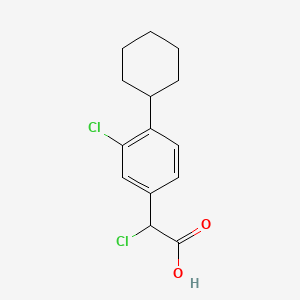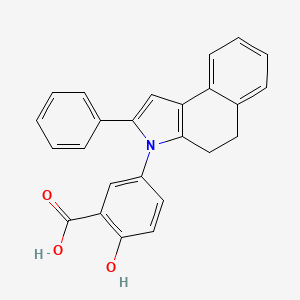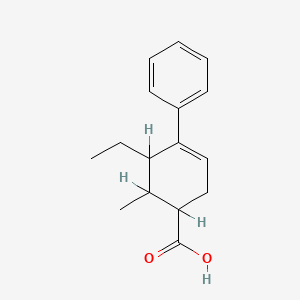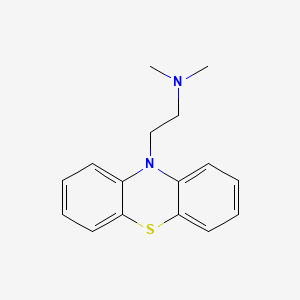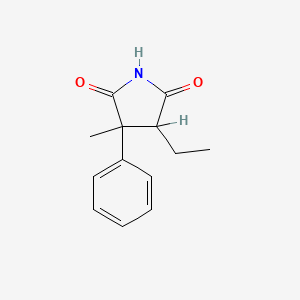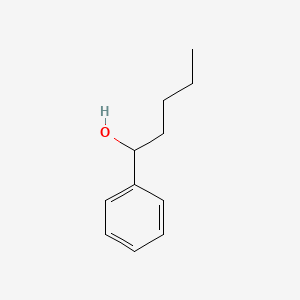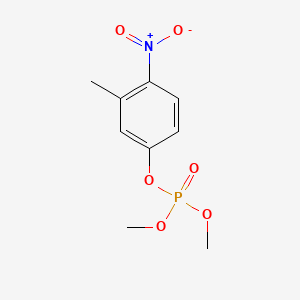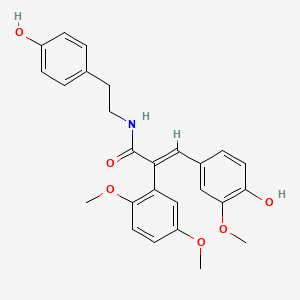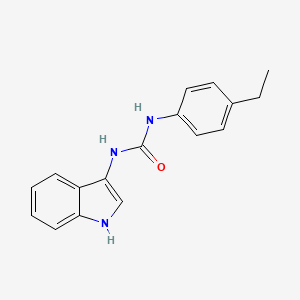
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea
Descripción general
Descripción
H-151 is a potent, selective, and covalent antagonist of the stimulator of interferon genes (STING). It is a synthetic indole-derivative that exerts its inhibitory action by covalently binding to the transmembrane cysteine residue at position 91 of STING. This compound has shown significant inhibitory activity both in vitro and in vivo, making it a valuable tool for research in immunology and inflammation .
Aplicaciones Científicas De Investigación
H-151 has a wide range of scientific research applications, including:
Cancer Research: The compound is investigated for its potential to inhibit tumor growth by modulating the immune response.
Neuroinflammation: H-151 is used to explore the role of the STING pathway in neuroinflammatory conditions.
Ophthalmology: Research has shown that H-151 can be used to treat neovascular age-related macular degeneration by inhibiting abnormal ocular angiogenesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
H-151 is synthesized through a series of chemical reactions involving indole derivatives. The synthetic route typically involves the formation of the indole core, followed by functionalization at specific positions to introduce the necessary substituents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for H-151 are not widely published, the compound is produced in research-grade quantities by several chemical suppliers. The production process involves stringent quality control measures to ensure the compound’s purity and stability. The compound is typically stored at -20°C to maintain its integrity over time .
Análisis De Reacciones Químicas
Types of Reactions
H-151 undergoes several types of chemical reactions, including:
Covalent Binding: H-151 covalently binds to the cysteine residue at position 91 of STING, inhibiting its palmitoylation and clustering.
Inhibition of Phosphorylation: H-151 reduces the phosphorylation of TANK-binding kinase 1 (TBK1), a key step in the STING signaling pathway.
Common Reagents and Conditions
The reactions involving H-151 typically use organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Sonication is often recommended to ensure complete dissolution of the compound. The reactions are carried out under controlled conditions to maintain the compound’s activity and selectivity .
Major Products Formed
The primary product formed from the reaction of H-151 with STING is a covalent complex that inhibits STING’s activity. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and type I interferons .
Mecanismo De Acción
H-151 exerts its effects by covalently binding to the cysteine residue at position 91 of STING. This binding inhibits the palmitoylation and clustering of STING, which are essential steps for its activation. By blocking these steps, H-151 effectively reduces the phosphorylation of TBK1 and the subsequent production of pro-inflammatory cytokines and type I interferons. This mechanism makes H-151 a valuable tool for studying the STING pathway and its role in various diseases .
Comparación Con Compuestos Similares
H-151 is unique in its high potency and selectivity as a STING antagonist. Similar compounds include:
C-170: Another STING inhibitor that targets the palmitoylation site.
C-178: A compound that inhibits STING by binding to its palmitoylation site.
NO2-FAs: Nitro-fatty acids that inhibit STING by modifying its palmitoylation site.
Compared to these compounds, H-151 has shown superior efficacy in inhibiting both human and murine STING, making it a preferred choice for research applications .
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-12-7-9-13(10-8-12)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZDIKVQFMCLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941987-60-6 | |
| Record name | 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



